1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Chemical Reactions Analysis
1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects is not well-documented. it is likely to involve interactions with specific molecular targets and pathways, depending on its application. For example, in a biological context, it may interact with enzymes or receptors to modulate their activity.
Comparison with Similar Compounds
Similar compounds to 1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno[2,3-c]pyrrole derivatives These compounds share a similar core structure but differ in their substituents, which can significantly affect their properties and applications
Properties
Molecular Formula |
C29H28N2O3 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H28N2O3/c1-16-11-12-30-23(13-16)31-25(19-7-9-20(10-8-19)29(4,5)6)24-26(32)21-14-17(2)18(3)15-22(21)34-27(24)28(31)33/h7-15,25H,1-6H3 |
InChI Key |
NHEUJTNGLCRJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
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